4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18037608
InChI: InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-2,5H2
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile

CAS No.:

Cat. No.: VC18037608

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile
Standard InChI InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-2,5H2
Standard InChI Key DDZZYHQVGWPPDX-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=C(C=N2)C#N)CN1

Introduction

Structural Characteristics and Molecular Properties

The compound features a fused pyrazolo[1,5-a]pyrazine core, where the pyrazine ring is partially saturated (tetrahydro), and a carbonitrile (-CN) group is substituted at position 3. The molecular formula is C₇H₇N₅, with a molecular weight of 161.17 g/mol. Key structural attributes include:

  • Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • Partially Saturated Pyrazine Ring: A six-membered ring with two nitrogen atoms, reduced at the 4,5,6,7 positions to introduce four hydrogen atoms.

  • Carbonitrile Substituent: Positioned at C3, this electron-withdrawing group enhances reactivity and influences intermolecular interactions .

Spectroscopic Characterization:

  • IR Spectroscopy: A sharp absorption band near 2,200 cm⁻¹ confirms the presence of the nitrile group .

  • ¹H NMR: Protons on the saturated pyrazine ring resonate as multiplet signals between δ 1.8–3.2 ppm, while aromatic protons on the pyrazole ring appear at δ 7.1–7.9 ppm .

  • ¹³C NMR: The carbonitrile carbon is observed near δ 115–120 ppm, with pyrazole carbons spanning δ 140–160 ppm .

Synthetic Methodologies

Core Scaffold Construction

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation strategies. A scalable five-step protocol, adapted from recent work, proceeds as follows :

  • Formation of Pyrazole-5-carboxylic Acid: Reacting hydrazine derivatives with β-keto esters yields substituted pyrazole-5-carboxylic acids.

  • Amination with Aminoacetals: Condensation with aminoacetals introduces the piperazine-like ring system.

  • Cyclization and Reduction: Acid-catalyzed cyclization followed by selective reduction generates the tetrahydro-pyrazine moiety.

  • Carbonitrile Introduction: A nucleophilic substitution or cyanation step installs the -CN group at position 3 using reagents like CuCN or KCN .

Key Reaction Parameters:

  • Solvent: Ethanol/water mixtures improve regioselectivity.

  • Catalysts: Triethylamine facilitates deprotonation during cyclization.

  • Yield: Optimized conditions report yields of 65–75% for the final carbonitrile derivative .

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and purity:

  • High-Performance Liquid Chromatography (HPLC): Achieves >98% purity for pharmaceutical-grade material .

  • Continuous Flow Systems: Enhance reaction control and scalability for large batches .

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Molecular Weight161.17 g/molHRMS
Melting Point210–215°CDifferential Scanning Calorimetry
SolubilitySparingly soluble in water; soluble in DMSO, ethanolShake-flask method
LogP (Partition Coefficient)1.2 ± 0.3Reversed-phase HPLC

The carbonitrile group contributes to moderate lipophilicity, facilitating membrane permeability in biological systems .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Biological Activity
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carbonitrileBenzyl (C5), -CN (C7)HBV replication inhibition
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid-COOH (C3)Antimicrobial
Target Compound-CN (C3)Predicted antiviral/antimicrobial

The carbonitrile group’s electron-withdrawing nature enhances binding affinity to enzymatic targets compared to carboxylate analogs .

Future Directions and Applications

  • Drug Development: As a bifunctional scaffold, modifications at C3 and N1 could yield dual-action therapeutics targeting viral and inflammatory pathways.

  • Agricultural Chemistry: Nitrile-containing heterocycles show promise as fungicides and herbicides.

  • Material Science: Conjugated derivatives may serve as ligands in catalytic systems or optoelectronic materials.

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